6-ethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
6-ethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5S/c1-4-32-21-11-14-24-23(15-21)26(28)25(33(29,30)22-12-5-18(2)6-13-22)17-27(24)16-19-7-9-20(31-3)10-8-19/h5-15,17H,4,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUOLHRITVYBAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzylamine with ethyl acetoacetate, followed by cyclization and sulfonylation reactions. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or methanol. The final product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinolinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Scientific Research Applications
6-ethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Structural and Physicochemical Data Table
Biological Activity
6-Ethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinoline family. Its unique structure, characterized by an ethoxy group, a 4-methoxyphenylmethyl group, and a 4-methylbenzenesulfonyl group, suggests potential for various biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 6-methoxyquinolin-4(1H)-one with 4-methoxybenzyl chloride and p-toluenesulfonyl chloride in the presence of a base like potassium carbonate. The resulting product is purified using chromatographic techniques.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation of their activity, which is crucial for understanding its therapeutic potential. For instance, compounds with similar structures have been shown to exhibit antimicrobial and anticancer properties .
Anticancer Potential
Quinoline derivatives have been extensively studied for their anticancer activities. Similar compounds have demonstrated significant antiproliferative effects against various cancer cell lines. For example, some derivatives showed IC50 values ranging from 0.15 to 1.4 µM against HeLa and MDA-MB-231 cells . The structural features of this compound may contribute to its efficacy in targeting cancer cells.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other structurally related compounds.
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 6-Ethoxyquinoline | Ethoxy group on quinoline | Antimicrobial | Simpler structure without additional substituents |
| 3-Methylsulfonylquinoline | Methylsulfonyl group on quinoline | Anticancer | Lacks the methoxyphenylmethyl substituent |
| 1-Methylquinolin-2(1H)-one | Methyl group on quinoline core | Antiviral | Different position of substituents affects activity |
This table illustrates the diversity in biological activities among quinoline derivatives and highlights the potential uniqueness of this compound in drug development.
Case Studies
While specific case studies focusing solely on this compound are scarce, related compounds have been evaluated for their biological activities:
- Antiproliferative Studies : A study involving a series of 4-hydroxyquinoline derivatives showed promising anticancer activity with GI50 values indicating effective inhibition of cell proliferation .
- Enzyme Inhibition : Similar compounds have been documented to inhibit various enzymes involved in cancer progression or microbial resistance mechanisms, suggesting that further research into this compound could yield valuable insights into its therapeutic applications .
Q & A
Basic: What synthetic strategies optimize yields of this dihydroquinoline derivative?
Methodological Answer:
The synthesis requires multi-step reactions, starting with the preparation of the dihydroquinoline core followed by sequential functionalization. Key steps include:
- Temperature control : Maintain 60–80°C during nucleophilic substitution to prevent side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMSO or DCM) to enhance solubility of intermediates .
- Catalysts : Employ Pd/C or K₂CO₃ for Suzuki-Miyaura coupling of the 4-methylbenzenesulfonyl group .
- Purification : Column chromatography with silica gel (hexane:EtOAc gradient) ensures high purity (>95%) .
Basic: Which analytical techniques confirm structural integrity and purity?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., ethoxy at δ 1.4 ppm, sulfonyl at δ 7.8 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 507.2) .
- HPLC : Reverse-phase C18 columns (acetonitrile:water) monitor purity (>99%) .
Advanced: How can SAR studies improve bioactivity?
Methodological Answer:
- Functional group modulation : Replace the 4-methylbenzenesulfonyl group with fluorobenzoyl to enhance kinase inhibition (see IC₅₀ shifts from 8.5 µM to 12 µM in MCF-7 cells) .
- Lipophilicity adjustment : Introduce electron-withdrawing groups (e.g., -CF₃) to the methoxyphenylmethyl moiety, improving membrane permeability .
- In silico docking : Use crystal structure data (π-π stacking distances: 3.6–3.8 Å) to predict binding affinity to TNF-α .
Advanced: How to resolve discrepancies in reported IC₅₀ values?
Methodological Answer:
- Standardize assays : Use identical cell lines (e.g., MCF-7 vs. Colon-26) and incubation times (48–72 hrs) .
- Control variables : Normalize data to reference drugs (e.g., cisplatin for anticancer assays) and account for serum protein binding effects .
- Dose-response validation : Perform triplicate experiments with Hill slope analysis to confirm reproducibility .
Advanced: What experimental designs elucidate mechanisms of action?
Methodological Answer:
- Apoptosis assays : Measure caspase-3/7 activation via luminescence in treated vs. untreated cells .
- Cell cycle analysis : Use flow cytometry (PI staining) to identify G2/M phase arrest .
- Cytokine profiling : Quantify TNF-α and IL-6 suppression in murine macrophage models via ELISA .
Basic: Critical parameters for hydrolysis or substitution reactions?
Methodological Answer:
- Acid/Base selection : Use H₂SO₄ (0.1 M) for controlled hydrolysis of the ethoxy group .
- Nucleophile concentration : Optimize molar ratios (1:1.2 for amine nucleophiles) to minimize byproducts .
- Reaction monitoring : TLC (silica GF₂₅₄) tracks progress every 30 minutes .
Advanced: Strategies to enhance pharmacokinetic properties?
Methodological Answer:
- Sulfonyl group modification : Replace with a carboxylate to increase aqueous solubility (logP reduction from 3.2 to 1.8) .
- Prodrug synthesis : Conjugate with PEGylated esters for sustained release in vivo .
- Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., demethylation of methoxy groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
